molecular formula C23H18O5S B11409802 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate

Cat. No.: B11409802
M. Wt: 406.5 g/mol
InChI Key: KKWSUFHFCLHWJT-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,5-DIMETHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by its unique structure, which includes a benzoxathiole core substituted with phenyl and dimethylphenoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,5-DIMETHYLPHENOXY)ACETATE typically involves multi-step organic reactions One common method includes the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxathiole coreThe reaction conditions often involve the use of catalysts such as FeCl3 and solvents like toluene, with temperatures maintained around 110°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,5-DIMETHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenyl or dimethylphenoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,5-DIMETHYLPHENOXY)ACETATE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,5-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of quorum sensing in bacteria or modulation of signaling pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE: Similar structure but with a methylpropanoate group instead of dimethylphenoxy.

    BENZO[D]THIAZOLE-2-THIOL: Shares the benzothiazole core but differs in substituents and functional groups.

Uniqueness

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(3,5-DIMETHYLPHENOXY)ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(3,5-dimethylphenoxy)acetate

InChI

InChI=1S/C23H18O5S/c1-14-8-15(2)10-17(9-14)26-13-21(24)27-18-11-19(16-6-4-3-5-7-16)22-20(12-18)29-23(25)28-22/h3-12H,13H2,1-2H3

InChI Key

KKWSUFHFCLHWJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4)C

Origin of Product

United States

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